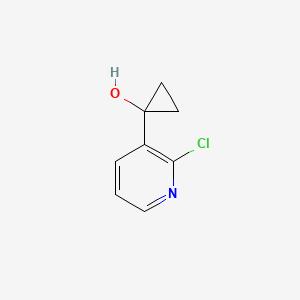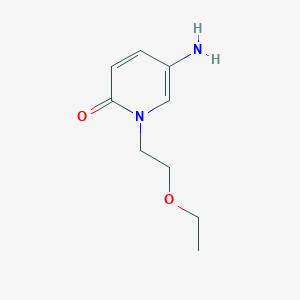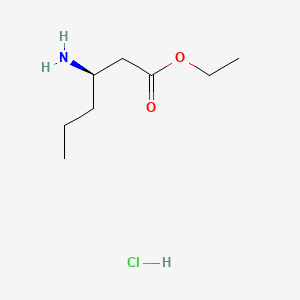![molecular formula C7H10OS B13480608 1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one](/img/structure/B13480608.png)
1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Bicyclo[111]pentan-1-ylsulfanyl}ethan-1-one is an organic compound characterized by its unique bicyclic structure This compound belongs to the family of bicyclo[111]pentane derivatives, which are known for their high strain and three-dimensionality
Vorbereitungsmethoden
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one typically involves the following steps:
Carbene Insertion: One of the primary methods for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another practical approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Industrial Production: Large-scale production methods often utilize photoredox catalysis and other advanced techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one has found applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Bicyclo[1.1.1]pentane: While both compounds share the bicyclic structure, the presence of the sulfanyl group in this compound adds to its chemical versatility.
Bicyclo[1.1.0]butane: This compound is a precursor in the synthesis of bicyclo[1.1.1]pentane derivatives and shares some structural similarities.
Eigenschaften
Molekularformel |
C7H10OS |
|---|---|
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
S-(1-bicyclo[1.1.1]pentanyl) ethanethioate |
InChI |
InChI=1S/C7H10OS/c1-5(8)9-7-2-6(3-7)4-7/h6H,2-4H2,1H3 |
InChI-Schlüssel |
CDCULBOXVWWSBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC12CC(C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B13480525.png)

![6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B13480530.png)



![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)







